({5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)propanedinitrile
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Overview
Description
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE is a complex organic compound with the molecular formula C15H8BrClN2O2. This compound is characterized by the presence of a furan ring, a bromine atom, a chlorine atom, and a malononitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE typically involves the reaction of 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can target the nitro groups or the furan ring.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: This compound shares the bromine and chlorine substituents but lacks the furan and malononitrile groups.
5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde: This is a precursor in the synthesis of the target compound and shares the furan and phenoxy groups.
Uniqueness
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H8BrClN2O2 |
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Molecular Weight |
363.59 g/mol |
IUPAC Name |
2-[[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H8BrClN2O2/c16-11-1-4-15(14(17)6-11)20-9-13-3-2-12(21-13)5-10(7-18)8-19/h1-6H,9H2 |
InChI Key |
ZUEZPFMCLXFMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C=C(C#N)C#N |
Origin of Product |
United States |
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